![molecular formula C20H17N3O B5630958 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)
1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]benzimidazoles, including derivatives such as 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, often involves cyclization reactions. For instance, cyclization of 1-allyl-2-amino-3-acylmethylbenzimidazolium halides under alkaline conditions can yield 9-allyl-substituted imidazo[1,2-a]benzimidazoles (Anisimova & Tolpygin, 2011). These methods highlight the versatility and efficiency of synthesizing the imidazo[1,2-a]benzimidazole core through strategic functionalization and cyclization steps.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]benzimidazoles is characterized by a fused heterocyclic system that can exhibit various electronic and steric properties depending on the substituents. Structural studies, such as those conducted by (Sokol et al., 2011), provide insight into the geometry and electronic distribution within these molecules, which is crucial for understanding their reactivity and potential applications in catalysis and material science.
Chemical Reactions and Properties
Imidazo[1,2-a]benzimidazoles participate in a range of chemical reactions, reflecting their rich chemical properties. Functionalization reactions, such as those described by (Kuzmenko et al., 2019), enable the introduction of various functional groups, significantly altering the compound's physical and chemical properties. These modifications can tailor the compound for specific applications, including as ligands in metal complexes or as key intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies like those by (Ge et al., 2011) provide valuable data on the compound's crystalline form, which is essential for understanding its behavior in different solvents and conditions, as well as its potential applications in materials science.
properties
IUPAC Name |
1-(2-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-3-13-22-16-11-7-8-12-17(16)23-19(14(2)24)18(21-20(22)23)15-9-5-4-6-10-15/h3-12H,1,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINJGKVURDSUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Allyl-2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanone |
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